2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide
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Overview
Description
2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyanomethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-(trifluoromethyl)aniline and cyanomethyl acetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-4-(trifluoromethyl)aniline is reacted with cyanomethyl acetate in the presence of a base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-(trifluoromethyl)aniline: A precursor in the synthesis of the compound.
4-bromo-3-(trifluoromethyl)phenylacetamide: A structurally similar compound with different functional groups.
2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group and bromine atom.
Uniqueness
2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide is unique due to the presence of both a cyanomethyl group and an acetamide backbone, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-[3-bromo-4-(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3N3O/c12-9-5-7(1-2-8(9)11(13,14)15)18-6-10(19)17-4-3-16/h1-2,5,18H,4,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYRHHPOVPBDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)NCC#N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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